1-(4-(Furan-3-carbonyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone
Description
1-(4-(Furan-3-carbonyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone is a synthetic small molecule featuring a hybrid scaffold combining imidazo[2,1-b]thiazole and piperazine moieties. The imidazothiazole core is substituted with a phenyl group at the 6-position, while the piperazine ring is functionalized with a furan-3-carbonyl group. This compound is hypothesized to exhibit biological activity due to structural similarities with known antiproliferative agents targeting kinases (e.g., VEGFR2) . Its design leverages the pharmacophoric features of imidazothiazoles, which are recognized for their role in disrupting cancer cell proliferation .
Properties
IUPAC Name |
1-[4-(furan-3-carbonyl)piperazin-1-yl]-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c27-20(24-7-9-25(10-8-24)21(28)17-6-11-29-14-17)12-18-15-30-22-23-19(13-26(18)22)16-4-2-1-3-5-16/h1-6,11,13-15H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNRUUCOLXMIGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4)C(=O)C5=COC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(Furan-3-carbonyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone is a complex organic compound notable for its unique structural features, including a piperazine ring, a furan moiety, and an imidazo[2,1-b]thiazole unit. The molecular formula is with a molecular weight of approximately 368.46 g/mol. This compound's diverse functional groups suggest potential for varied biological activities and applications in medicinal chemistry.
Structural Characteristics
The compound contains several heterocyclic rings that are common in biologically active molecules. The presence of functional groups such as a ketone (C=O) and a furan-3-carbonyl group enhances its reactivity and interaction with biological targets. The structural components can be summarized as follows:
| Component | Description |
|---|---|
| Piperazine | A six-membered ring that can enhance solubility and bioavailability. |
| Furan | A five-membered aromatic ring that may contribute to antioxidant properties. |
| Imidazo[2,1-b]thiazole | A fused heterocyclic ring known for its pharmacological activities. |
Anticancer Potential
Research indicates that compounds containing thiazole and imidazole scaffolds often exhibit significant anticancer activity. For instance, thiazole-thiophene hybrids have shown promising results against various cancer cell lines, including MCF-7 breast cancer cells . The unique structure of this compound suggests it may similarly possess anticancer properties.
Molecular Docking Studies
Molecular docking studies are essential in predicting how compounds interact with biological targets. For example, studies on related thiazole derivatives have demonstrated their ability to bind effectively to target proteins involved in cancer progression. Such docking studies could be applied to this compound to elucidate its potential interactions with proteins like Rab7b, which is implicated in tumor growth regulation .
Antioxidant Activity
Compounds with furan moieties have been noted for their antioxidant capabilities. The antioxidant activity of similar thiazole compounds has been quantified, showing significant values that suggest potential protective effects against oxidative stress . This property could also extend to the compound , given its structural similarities.
Future Research Directions
Given the promising biological activities associated with the components of this compound, several avenues for future research can be proposed:
- In vitro and In vivo Studies : Conducting comprehensive biological assays to evaluate the anticancer efficacy and toxicity profiles.
- Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activities through advanced techniques such as proteomics and genomics.
Comparison with Similar Compounds
Structural Analogues with Imidazo[2,1-b]thiazole Scaffolds
The target compound shares structural homology with several imidazothiazole derivatives, differing primarily in substituents on the piperazine and phenyl groups. Key analogues include:
Key Observations :
- Substituent Effects : The 4-chlorophenyl group in compound 5l enhances VEGFR2 inhibition (5.72% at 20 μM) compared to unsubstituted phenyl analogues (e.g., 3.76% for 5a ) . This suggests electron-withdrawing groups improve kinase binding.
- Piperazine Modifications : Replacing the 4-methoxybenzyl group in 5l with furan-3-carbonyl (target compound) may alter solubility and metabolic stability due to furan’s lower lipophilicity compared to aryl ethers.
- Selectivity : 5l shows 16-fold selectivity for MDA-MB-231 over HepG2 cells, while analogues with fluorobenzyl groups (e.g., 5m ) remain uncharacterized, highlighting the need for further profiling .
Piperazine-Based Analogues with Heterocyclic Cores
Compounds with alternative heterocycles but similar piperazine-ethanone linkages provide context for scaffold optimization:
Key Observations :
- Core Flexibility : Replacing imidazothiazole with indole (e.g., 3a ) shifts activity toward neurological targets (e.g., 5-HT6 receptors), underscoring the imidazothiazole’s specificity for oncology .
- Hybrid Scaffolds: The thiadiazole derivative in demonstrates the feasibility of merging imidazothiazole-like cores with other heterocycles for patentable innovations.
Q & A
Q. What are the critical steps and conditions for synthesizing 1-(4-(Furan-3-carbonyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone?
Methodological Answer: Synthesis involves multi-step protocols:
- Step 1: Formation of the imidazo[2,1-b]thiazole core via cyclization of 6-phenylthiazole precursors with α-bromoketones under reflux in ethanol (80°C, 12–24 hours) .
- Step 2: Piperazine functionalization using Furan-3-carbonyl chloride in dichloromethane (DCM) with triethylamine as a base (0–5°C, 2 hours) .
- Step 3: Coupling of intermediates via nucleophilic acyl substitution (e.g., using EDCI/HOBt in DMF, room temperature, 6 hours) . Key Conditions: Catalysts (e.g., palladium for cross-coupling), inert atmosphere (N₂/Ar), and solvent polarity adjustments to improve yields .
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?
Methodological Answer: A combination of techniques ensures structural integrity:
- ¹H/¹³C NMR: Assigns proton environments (e.g., furan carbonyl at δ 160–165 ppm; piperazine N–CH₂ at δ 2.5–3.5 ppm) .
- HRMS (High-Resolution Mass Spectrometry): Confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₁N₃O₃S: 432.1284) .
- HPLC-PDA: Monitors purity (>95% purity, C18 column, acetonitrile/water gradient) .
- X-ray Crystallography: Resolves stereochemistry of the imidazo-thiazole core (if crystalline) .
Q. How is the furan-3-carbonyl moiety’s electronic profile characterized, and why is it significant?
Methodological Answer:
- UV-Vis Spectroscopy: Measures π→π* transitions (λₘₐₓ ~270–290 nm) to assess conjugation with the piperazine ring .
- DFT Calculations: Predicts electron-withdrawing effects of the carbonyl group on piperazine’s basicity (e.g., pKa modulation for improved solubility) . Significance: The electron-deficient furan enhances binding to biological targets (e.g., kinase ATP pockets) via dipole interactions .
Advanced Research Questions
Q. How can reaction yields be optimized for the imidazo[2,1-b]thiazole core under varying catalytic conditions?
Methodological Answer: Systematic optimization strategies include:
- Catalyst Screening: Pd(OAc)₂/XPhos vs. CuI/ligand systems for Suzuki-Miyaura coupling (yields: 60% → 85%) .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve cyclization rates but may require scavengers (e.g., molecular sieves) to avoid side reactions .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 6 hours → 30 minutes at 120°C) while maintaining yields . Data Analysis: Design-of-experiment (DoE) models (e.g., ANOVA) identify critical parameters (temperature > catalyst loading > solvent) .
Q. What strategies resolve contradictions in biological activity data across assay systems (e.g., enzyme vs. cell-based assays)?
Methodological Answer:
- Orthogonal Assays: Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic IC₅₀ and cell viability (MTT) assays .
- Metabolic Stability Testing: Incubate with liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation of the furan ring) .
- Dose-Response Refinement: Use Hill slopes to assess cooperativity; inconsistent curves may indicate off-target effects . Example: A 10-fold discrepancy in IC₅₀ values (enzyme: 50 nM; cell-based: 500 nM) suggests poor membrane permeability, addressed via prodrug derivatization .
Q. How can in silico modeling predict the compound’s interaction with novel biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Screen against kinase libraries (e.g., PDB: 3POZ) using the imidazo-thiazole as a hinge-binding motif .
- MD Simulations (GROMACS): Assess binding stability (RMSD <2 Å over 100 ns) and identify critical residues (e.g., Glu95 in EGFR for hydrogen bonding) .
- QSAR Models: Correlate substituent effects (e.g., furan vs. thiophene) with activity using Hammett σ values or logP . Validation: Compare predictions with experimental kinase inhibition profiles (e.g., Eurofins KinaseProfiler™) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
